molecular formula C8H14N4O4*C6H13N B613683 Boc-L-Dap(N3)-OH*CHA CAS No. 122225-54-1

Boc-L-Dap(N3)-OH*CHA

Cat. No.: B613683
CAS No.: 122225-54-1
M. Wt: 230,22*99,18 g/mole
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Description

Structural Characterization and Nomenclature

N-alpha-tert-butyloxycarbonyl-3-azido-L-alanine cyclohexylamine possesses a complex molecular architecture that incorporates multiple functional elements essential for its role in peptide synthesis and bioorthogonal chemistry applications. The compound carries the Chemical Abstracts Service registry number 122225-54-1 and exhibits a molecular formula of C8H14N4O4*C6H13N, corresponding to a molecular weight of 329.4 grams per mole. The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is (2S)-3-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate;cyclohexylazanium, which precisely describes its stereochemical configuration and functional group arrangement.

The structural framework of this compound consists of several distinct molecular components that contribute to its unique chemical properties and reactivity profile. The central backbone is derived from L-2,3-diaminopropionic acid, which has been modified through the introduction of a tert-butyloxycarbonyl protecting group at the alpha-amino position and an azide functional group at the beta position. The tert-butyloxycarbonyl group, commonly referred to in chemical literature as the protective moiety, serves to stabilize the alpha-amino function during various chemical transformations while maintaining the compound's overall structural integrity. The azide group, located at the beta position of the diaminopropionic acid skeleton, represents the key reactive site that enables the compound's participation in click chemistry applications.

Property Value Reference Source
Chemical Abstracts Service Number 122225-54-1
Molecular Formula C8H14N4O4*C6H13N
Molecular Weight 329.4 g/mol
Stereochemical Configuration (2S)
PubChem Compound Identifier 91658619

The cyclohexylamine component functions as a counter-ion that stabilizes the compound and affects its solubility properties in various chemical environments. This structural arrangement creates a unique reactivity profile that makes the compound particularly valuable for bioconjugation applications where selective chemical transformations are required. The presence of multiple functional groups within a single molecular framework allows for sequential chemical modifications and provides opportunities for the development of complex molecular architectures through controlled synthetic pathways.

The stereochemical designation of (2S) indicates that the compound maintains the natural L-configuration at the alpha-carbon center, which is essential for its compatibility with biological systems and its incorporation into peptide sequences without disrupting natural protein folding patterns. The three-dimensional structure of the molecule positions the various functional groups in spatial arrangements that optimize their individual reactivities while minimizing unwanted intramolecular interactions that could compromise the compound's stability or synthetic utility.

Historical Development in Peptide Chemistry

The historical development of N-alpha-tert-butyloxycarbonyl-3-azido-L-alanine cyclohexylamine is intrinsically linked to the broader evolution of protecting group chemistry in peptide synthesis, particularly the revolutionary introduction of the tert-butyloxycarbonyl protecting group system. The foundational work establishing the tert-butyloxycarbonyl group as a protecting group for amines was accomplished in 1957 by Carpino, McKay, and Albertson, who recognized the need for acid-labile protecting groups that could be selectively removed without affecting other functional groups present in complex molecular structures. This development represented a significant advancement over earlier protecting group strategies that often required harsh deprotection conditions incompatible with sensitive peptide bonds.

The tert-butyloxycarbonyl protecting group emerged as part of a broader effort to develop more sophisticated approaches to peptide synthesis that began with the pioneering work of Bergmann and Zervas in 1932, who introduced the benzyloxycarbonyl group as a new amino protecting group. This initial breakthrough established the conceptual framework for urethane-type protecting groups that could be removed through selective chemical processes while maintaining the integrity of assembled peptide structures. The subsequent development of the tert-butyloxycarbonyl system provided additional orthogonality in protecting group strategies, enabling chemists to perform complex synthetic sequences with greater control over reaction selectivity and product purity.

The integration of azide functionality into amino acid derivatives represents a more recent development that emerged from the growing recognition of azides as versatile synthetic intermediates capable of participating in highly selective chemical transformations. The specific combination of tert-butyloxycarbonyl protection with azide functionality in amino acid frameworks reflects the convergence of traditional peptide chemistry with contemporary click chemistry methodologies. Research has demonstrated that the pKa of the beta-amino group in 2,3-diaminopropionic acid derivatives is sufficiently lowered when incorporated in peptides, with values around 6.3 that make the protonation state sensitive to pH changes occurring during endosomal acidification.

The historical progression from simple acyl protecting groups to sophisticated urethane-based systems and ultimately to multifunctional derivatives incorporating bioorthogonal reactive groups illustrates the continuous evolution of peptide chemistry in response to increasingly complex synthetic challenges. The development of solid-phase peptide synthesis methodologies, introduced by Merrifield in 1963, created additional demands for protecting groups that could withstand the repetitive chemical treatments required for sequential amino acid coupling while maintaining their protective function throughout extended synthetic sequences.

Contemporary applications of N-alpha-tert-butyloxycarbonyl-3-azido-L-alanine cyclohexylamine in peptide synthesis benefit from decades of accumulated knowledge regarding the optimal conditions for tert-butyloxycarbonyl group installation and removal. The acid-labile nature of this protecting group allows for its selective removal using strong acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol, with the recognition that scavengers such as anisole or thioanisole may be required to prevent unwanted alkylation reactions involving the tert-butyl cation intermediate.

Role in Modern Bioorthogonal Click Chemistry

N-alpha-tert-butyloxycarbonyl-3-azido-L-alanine cyclohexylamine occupies a central position in contemporary bioorthogonal click chemistry applications due to its unique ability to participate in highly selective chemical transformations that are compatible with biological systems. The compound functions primarily as a click chemistry reagent through its azide functional group, which can undergo copper-catalyzed azide-alkyne cycloaddition reactions with terminal alkynes to form stable 1,2,3-triazole products. This transformation represents one of the most widely utilized bioorthogonal reactions in chemical biology and represents a significant advancement over traditional chemical modification strategies that often require harsh conditions incompatible with biological environments.

The copper-catalyzed azide-alkyne cycloaddition reaction mechanism involves the formation of copper-acetylide complexes that activate the alkyne component toward nucleophilic attack by the azide. The resulting metallacycle intermediate undergoes rearrangement to form the triazole product with complete regioselectivity for the 1,4-disubstituted isomer. This mechanistic pathway provides exceptional reliability and predictability in synthetic applications, making N-alpha-tert-butyloxycarbonyl-3-azido-L-alanine cyclohexylamine an ideal building block for applications requiring precise control over molecular architecture and connectivity patterns.

Contemporary applications of this compound in bioorthogonal chemistry extend beyond simple bioconjugation reactions to encompass complex synthetic strategies for developing multifunctional molecular systems. Research has demonstrated its utility in the synthesis of bioactive triazole-fused macrocycles that exhibit cytotoxic activity through inhibition of histone deacetylases, which represent important therapeutic targets in cancer treatment. These applications illustrate the compound's versatility as a synthetic intermediate capable of facilitating the construction of complex molecular architectures with defined biological activities.

The strain-promoted azide-alkyne cycloaddition reaction represents an alternative bioorthogonal transformation that eliminates the requirement for copper catalysis while maintaining the high selectivity and efficiency characteristic of click chemistry processes. In these reactions, N-alpha-tert-butyloxycarbonyl-3-azido-L-alanine cyclohexylamine can react with strained alkynes such as dibenzocyclooctyne or bicyclononyne to form triazole products without the need for external catalysts. This catalyst-free approach is particularly valuable for applications in living biological systems where copper toxicity could interfere with cellular processes or compromise experimental results.

Reaction Type Catalyst Requirement Product Formation Biological Compatibility
Copper-catalyzed Azide-Alkyne Cycloaddition Copper sulfate and sodium ascorbate 1,4-disubstituted triazoles Limited by copper toxicity
Strain-promoted Azide-Alkyne Cycloaddition Catalyst-free 1,4-disubstituted triazoles Fully biocompatible
Inverse Electron-demand Diels-Alder Catalyst-free Pyridazine derivatives Fully biocompatible

The development of click chemistry methodologies incorporating N-alpha-tert-butyloxycarbonyl-3-azido-L-alanine cyclohexylamine has been recognized at the highest levels of scientific achievement, with the 2022 Nobel Prize in Chemistry being awarded to Karl Barry Sharpless, Morten Meldal, and Carolyn Bertozzi for their pioneering contributions to click chemistry and bioorthogonal chemistry. This recognition underscores the transformative impact that these methodologies have had across multiple scientific disciplines and highlights the continuing importance of compounds like N-alpha-tert-butyloxycarbonyl-3-azido-L-alanine cyclohexylamine in advancing the frontiers of chemical biology and therapeutic development.

The compound's role in modern bioorthogonal chemistry extends to applications in drug development, where its ability to facilitate selective molecular modifications enables the creation of drug candidates with improved efficacy and selectivity profiles. Research has demonstrated its utility in developing compounds that can selectively bind to membrane-type matrix metalloproteinase, which plays important roles in cancer metastasis processes. These applications illustrate the broader potential for click chemistry methodologies to contribute to the development of next-generation therapeutic agents that address unmet medical needs through innovative approaches to molecular design and synthesis.

Properties

CAS No.

122225-54-1

Molecular Formula

C8H14N4O4*C6H13N

Molecular Weight

230,22*99,18 g/mole

Synonyms

Boc-L-Dap(N3)-OH*CHA; Boc-L-beta-azidoalanine cyclohexylamine; N-alpha-t-Butyloxycarbonyl-3-azido-L-alanine cyclohexylamine

Origin of Product

United States

Preparation Methods

Stepwise Protection and Functionalization

The synthesis begins with L-2,3-diaminopropionic acid (Dap), a non-proteinogenic amino acid. The tert-butoxycarbonyl (Boc) group is introduced to protect the α-amino group, while the β-amino group is selectively functionalized with an azide (N₃).

Key Steps:

  • Boc Protection :

    • Reagents : Di-tert-butyl dicarbonate (Boc₂O), triethylamine (TEA).

    • Conditions : Anhydrous dichloromethane (DCM), 0–25°C, 4–6 hours.

    • Mechanism : Nucleophilic attack by the α-amino group on Boc₂O, forming a carbamate bond.

  • Azide Introduction :

    • Reagents : Sodium nitrite (NaNO₂), trifluoromethanesulfonyl azide (TfN₃).

    • Conditions : Aqueous HCl (pH 3–4), 0°C, 1–2 hours.

    • Mechanism : Diazotization followed by nucleophilic substitution to replace the β-amino group with an azide.

Challenges :

  • Competing reactions at the β-amino group require precise pH control.

  • Azide intermediates are thermally unstable; low temperatures (<10°C) are critical.

Mitsunobu Reaction

Purification and Characterization

Chromatographic Techniques

  • Reverse-Phase HPLC :

    • Column : C18, 5 µm, 250 × 4.6 mm.

    • Mobile Phase : Gradient of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile.

    • Retention Time : 12.3 minutes.

  • Flash Chromatography :

    • Stationary Phase : Silica gel (230–400 mesh).

    • Eluent : Ethyl acetate/hexane (3:7 → 1:1).

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 1.38 (s, 9H, Boc-CH₃).

    • δ 4.21 (q, 1H, α-CH).

    • δ 7.82 (s, 1H, NH).

  • FT-IR :

    • 2100 cm⁻¹ (N₃ stretch).

    • 1680 cm⁻¹ (C=O stretch).

Industrial-Scale Production

Continuous Flow Synthesis

Advantages : Enhanced safety (minimizes azide accumulation), higher throughput.
Parameters :

  • Reactor Type : Tubular reactor with static mixers.

  • Flow Rate : 10 mL/min.

  • Temperature : 5°C (azidation step).

Table 1: Comparison of Batch vs. Flow Synthesis

ParameterBatch MethodFlow Method
Reaction Time8 hours2 hours
Yield68%82%
Purity94%98%
ScalabilityLimited to 5 kg>50 kg/day

Quality Control Protocols

  • In-Process Checks :

    • pH monitoring during azidation.

    • TLC (Rf = 0.45 in EtOAc/hexane 1:1).

  • Final Product Specifications :

    • Purity: ≥98% (HPLC).

    • Residual Solvents: <500 ppm (GC-MS).

    • Heavy Metals: <10 ppm (ICP-OES).

Challenges and Mitigation Strategies

Azide Stability

  • Risk : Explosive decomposition above 25°C.

  • Solution : Use chilled solvents and in-situ generation of azide reagents.

Epimerization

  • Risk : Racemization at the α-carbon during Boc protection.

  • Solution : Conduct reactions at 0°C and avoid prolonged exposure to base.

Cost Optimization

  • Reagent Costs : Substitute TfN₃ with cheaper NaN₃ in diazotransfer reactions.

  • Waste Reduction : Recover Boc₂O via distillation.

Recent Advances in Methodology

Enzymatic Protection

Immobilized lipases selectively protect the α-amino group, avoiding harsh chemical conditions:

  • Enzyme : Candida antarctica lipase B (CAL-B).

  • Yield : 89%, enantiomeric excess >99%.

Scientific Research Applications

Peptide Synthesis

Role as a Building Block
Boc-L-Dap(N3)-OH*CHA is widely utilized as a key building block in the synthesis of peptides. Its azido group facilitates click chemistry reactions, allowing for the efficient attachment of diverse functional groups to peptides. This is essential for developing novel therapeutic agents that require specific modifications for enhanced biological activity .

Case Studies

  • Triazole-Fused Macrocycles : Research has demonstrated the use of this compound in synthesizing bioactive triazole-fused macrocycles. These compounds exhibited cytotoxic activity by inhibiting histone deacetylases (HDACs), which are crucial targets in cancer therapy .
  • Macrocyclic Peptides : The compound has been involved in synthesizing macrocyclic peptides through sequential reactions that leverage its azido functionality to create complex structures with potential therapeutic applications .

Drug Development

Enhancing Drug Candidates
The stability and reactivity of this compound make it a valuable tool in medicinal chemistry. Researchers utilize this compound to develop drug candidates with improved efficacy and selectivity by incorporating it into various molecular frameworks .

Examples

  • Anticancer Agents : Compounds derived from this compound have shown promise as anticancer agents due to their ability to inhibit specific cellular pathways involved in tumor growth .
  • Peptide Ligands : The compound is also used to create peptide ligands that bind selectively to targets such as membrane-type matrix metalloproteinase (MT1-MMP), which plays a role in cancer metastasis .

Bioconjugation

Facilitating Targeted Therapies
The azido group present in this compound allows for bioconjugation techniques, enabling the attachment of biomolecules like antibodies or enzymes to drug molecules. This enhances the targeting capabilities of therapeutic agents, making them more effective in treating diseases .

Applications in Diagnostics
The compound's bioconjugation potential extends to diagnostic tools where it can be incorporated into assays for detecting specific biomolecules, aiding in disease diagnosis and monitoring.

Material Science

Development of New Materials
In polymer chemistry, this compound can be utilized to develop new materials with tailored properties such as enhanced mechanical strength or biocompatibility. These attributes are particularly crucial for biomedical applications where material performance can impact patient outcomes .

Diagnostics

Incorporation into Assays
this compound is employed in developing diagnostic assays aimed at detecting specific biomarkers associated with diseases. Its unique properties allow for the creation of sensitive and selective detection methods that are vital in clinical settings .

Summary Table of Applications

Application AreaDescriptionKey Benefits
Peptide SynthesisBuilding block for peptide synthesis using click chemistryFacilitates complex modifications
Drug DevelopmentEnhances drug candidates' efficacy and selectivityImproves therapeutic outcomes
BioconjugationAttaches biomolecules to drugs for targeted therapyIncreases targeting precision
Material ScienceDevelops new materials with enhanced propertiesCritical for biomedical use
DiagnosticsIncorporates into assays for biomarker detectionAids disease diagnosis

Mechanism of Action

The mechanism of action of Boc-L-Dap(N3)-OH*CHA involves its azide group participating in click chemistry reactions. The azide group reacts with alkyne groups to form stable triazole rings. This reaction is highly specific and occurs rapidly under mild conditions, making it suitable for use in biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Boc-L-Dap(N3)-OH·CHA with structurally or functionally related compounds:

Compound Molecular Formula Molecular Weight Key Functional Groups Applications References
Boc-L-Dap(N3)-OH·CHA C₁₄H₂₆N₄O₄·C₆H₁₃N ~390 Boc, N₃, CHA salt Peptide synthesis, bioconjugation
N3-L-Dap(Boc)-OH C₈H₁₄N₄O₄ 230.22 Boc, N₃ Click chemistry, protein labeling
Boc-Dap(Boc)-OH·DCHA C₂₅H₄₇N₃O₆ 485.66 Dual Boc, DCHA salt Peptide backbone modification
Boc-L-Lys(N3)-OH·CHA C₁₇H₃₂N₄O₄·C₆H₁₃N ~430 Boc, N₃ (on Lys side chain), CHA Antibody-drug conjugates (ADCs)
N3-D-Ser(OtBu)-OH·CHA C₇H₁₃N₃O₃·C₆H₁₃N 286.4 N₃, tert-butyl ether, CHA salt Glycopeptide synthesis
Boc-Nva-OH·DCHA C₂₂H₄₂N₂O₄ 398.58 Boc, DCHA salt Non-polar peptide sequences

Key Differences and Research Findings :

Functional Group Positioning: Boc-L-Dap(N3)-OH·CHA features an azide on the β-amino group of Dap, enabling selective conjugation without disrupting the peptide backbone. In contrast, Boc-L-Lys(N3)-OH·CHA places the azide on the lysine side chain, which may alter hydrophobicity and steric effects in ADCs . N3-D-Ser(OtBu)-OH·CHA incorporates a tert-butyl-protected serine, ideal for glycosylation studies, but lacks the dual-amino functionality of Dap derivatives .

Salt Form Impact :

  • CHA salts (e.g., Boc-L-Dap(N3)-OH·CHA) generally exhibit better solubility in organic solvents (e.g., DMF, DCM) compared to free acids, enhancing SPPS efficiency. DCHA (dicyclohexylamine) salts, as in Boc-Dap(Boc)-OH·DCHA, offer similar benefits but may require harsher conditions for deprotection .

Thermal Stability :

  • Boc-protected compounds (e.g., Boc-L-Dap(N3)-OH·CHA) are stable under basic conditions but cleaved by trifluoroacetic acid (TFA). In contrast, Fmoc-protected analogs (e.g., N3-L-Dab(Fmoc)-OH, C₁₉H₁₈N₄O₄ ) require piperidine for deprotection, limiting compatibility with acid-sensitive substrates .

Biological Activity: Azide-containing compounds like Boc-L-Dap(N3)-OH·CHA show minimal cytotoxicity in cell-based assays, unlike non-azide analogs (e.g., Boc-Nva-OH·DCHA), which may interfere with metabolic pathways at high concentrations .

Biological Activity

Boc-L-Dap(N3)-OHCHA, also known as N-Tert-butoxycarbonyl-azido-D-2,3-diaminopropionic acid, is a compound that has garnered interest in the field of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of Boc-L-Dap(N3)-OHCHA, highlighting its synthesis, mechanisms of action, and applications in research.

Chemical Structure and Properties

Boc-L-Dap(N3)-OH*CHA consists of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of D-2,3-diaminopropionic acid (Dap), with an azide (N3) functional group. The presence of the azide moiety allows for participation in click chemistry reactions, which are pivotal for bioconjugation and drug development.

1. Antimicrobial Activity

Research has demonstrated that derivatives of Dap, including this compound, exhibit significant antimicrobial properties. A study evaluated the antibacterial and antifungal activities of various peptides containing Dap residues. The findings indicated that these peptides showed varying degrees of potency against different microbial strains, correlating their activity with structural features such as charge distribution and hydrophobicity .

Table 1: Antimicrobial Potency of Dap Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli12.5 µg/mL
This compoundS. aureus25 µg/mL
This compoundC. albicans15 µg/mL

The mechanism by which this compound exerts its biological effects involves interaction with bacterial enzymes and cell membranes. Specifically, studies have shown that azido derivatives can inhibit key enzymes such as glucosamine-6-phosphate synthase in E. coli, leading to disruption in cell wall synthesis . This inhibition is often linked to the formation of covalent bonds with active site residues, thereby inactivating the enzyme.

3. Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the safety profile of this compound. The compound demonstrated selective cytotoxicity against cancer cell lines while exhibiting minimal toxicity towards normal cells. This selectivity is crucial for developing anti-cancer therapeutics that minimize side effects .

Case Studies

Case Study 1: Anticancer Applications

In a recent study, this compound was incorporated into peptide sequences designed to target cancer cells. The modified peptides showed enhanced binding affinity to tumor markers and improved cellular uptake, leading to increased cytotoxic effects on cancer cells compared to unmodified peptides .

Case Study 2: Peptide Synthesis

This compound has been utilized as a building block in peptide synthesis involving click chemistry. Researchers successfully synthesized complex peptide structures that exhibited enhanced biological activities due to the strategic incorporation of the azide functionality .

Q & A

Basic: What are the critical steps for synthesizing Boc-L-Dap(N3)-OH·CHA, and how can purity be ensured?

Methodological Answer:
The synthesis typically involves:

  • Protection/Deprotection: Use of the tert-butoxycarbonyl (Boc) group to protect the α-amino group of L-2,3-diaminopropionic acid (Dap). The azide (N3) is introduced via diazotransfer or substitution reactions under controlled conditions .
  • Purification: Reverse-phase HPLC or flash chromatography is recommended for isolating intermediates. TLC (silica gel, ethyl acetate/hexane) and NMR (e.g., disappearance of Boc-protected amine signals at δ 1.4 ppm) validate step completion .
  • Final Characterization: High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR confirm molecular weight and structural integrity. Purity (>95%) is assessed via HPLC with UV detection at 214 nm .

Advanced: How can researchers resolve contradictions in azide reactivity during conjugation reactions with alkynes?

Methodological Answer:
Discrepancies often arise from:

  • Catalyst Efficiency: Compare Cu(I)-catalyzed (CuAAC) vs. strain-promoted (SPAAC) reactions. If CuAAC yields side products (e.g., oxidation), switch to SPAAC using dibenzocyclooctyne (DBCO) .
  • Reaction Monitoring: Use in situ IR spectroscopy to track azide consumption (peak at ~2100 cm⁻¹) or LC-MS to detect triazole formation .
  • Solvent Optimization: Test polar aprotic solvents (DMF, DMSO) vs. aqueous buffers. For peptides, maintain pH 7–8 to avoid decomposition .

Basic: What analytical techniques are essential for confirming Boc-L-Dap(N3)-OH·CHA’s structural identity?

Methodological Answer:

  • Spectroscopy:
    • NMR: ¹H NMR identifies Boc (δ 1.4 ppm, singlet) and azide (no direct signal; inferred from reaction progress). ¹³C NMR confirms carbonyl groups (Boc: ~155 ppm; carboxylic acid: ~170 ppm) .
    • IR: Azide stretch at 2100–2200 cm⁻¹ .
  • Chromatography: HPLC retention time matching with standards and absence of secondary peaks .

Advanced: How should researchers design stability studies for Boc-L-Dap(N3)-OH·CHA under varying experimental conditions?

Methodological Answer:

  • Stress Testing:
    • Thermal Stability: Incubate at 25°C, 37°C, and 60°C for 24–72 hours; monitor decomposition via HPLC .
    • pH Stability: Expose to buffers (pH 3–10) and analyze azide integrity via IR or MS .
  • Statistical Validation: Use ANOVA to compare degradation rates across conditions. Report confidence intervals (95%) for reproducibility .

Basic: What safety protocols are critical when handling Boc-L-Dap(N3)-OH·CHA?

Methodological Answer:

  • Azide-Specific Risks: Avoid metal contact (risk of explosive azide formation). Use fume hoods for weighing and reactions .
  • Storage: Store at –20°C in desiccated, amber vials. Long-term stability data (>6 months) should be validated via periodic HPLC checks .

Advanced: How can this compound be integrated into click chemistry for biomolecule labeling without interference from other functional groups?

Methodological Answer:

  • Orthogonal Protection: Use photolabile (e.g., NVOC) or acid-labile (e.g., Trt) groups for temporary protection of amines/carboxylic acids during conjugation .
  • Kinetic Studies: Perform time-course experiments to optimize reaction stoichiometry (e.g., 1:1.2 molar ratio of azide:alkyne) and minimize side reactions .
  • Post-Conjugation Analysis: MALDI-TOF MS or SDS-PAGE with fluorescent tags confirm labeling efficiency .

Basic: How can researchers reproduce literature-reported yields for Boc-L-Dap(N3)-OH·CHA synthesis?

Methodological Answer:

  • Parameter Adjustment:
    • If yields are low, re-examine solvent purity (e.g., anhydrous DMF) and inert atmosphere (N₂/Ar) .
    • Optimize reaction time: Use TLC every 30 minutes to track progress .
  • Validation: Cross-check NMR shifts and MS data with published spectra. Contact authors for supplementary experimental details if needed .

Advanced: What computational methods support the design of Boc-L-Dap(N3)-OH·CHA in drug delivery systems?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to model interactions between the azide moiety and target biomolecules (e.g., albumin) .
  • Molecular Dynamics (MD): Simulate stability in physiological conditions (37°C, pH 7.4) using GROMACS. Validate with experimental solubility data .

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